Fenquizone

Vue d'ensemble

Description

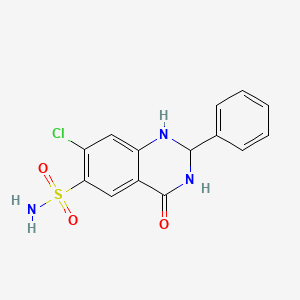

Fenquizone est un diurétique appartenant à la classe des diurétiques sulfonamides à faible plafond. Il est principalement utilisé dans le traitement de l'œdème et de l'hypertension. La structure chimique de this compound est caractérisée par un système cyclique de quinazoline, qui est un composé hétérocyclique fusionné contenant des atomes d'azote .

Méthodes De Préparation

La synthèse de Fenquizone implique la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction du 2-aminobenzamide avec le chlorure de benzoyle pour former le cycle de quinazoline. Ceci est suivi d'une sulfonation pour introduire le groupe sulfonamide. Les conditions réactionnelles impliquent généralement l'utilisation de chlorures d'acides, d'anhydrides et de formiates pour obtenir les dérivés de quinazoline souhaités .

Analyse Des Réactions Chimiques

Fenquizone subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé pour former des dérivés de quinazoline.

Réduction: Les réactions de réduction peuvent convertir this compound en ses dérivés dihydroquinazoline correspondants.

Substitution: Des réactions de substitution peuvent se produire au niveau du groupe sulfonamide ou du cycle aromatique, conduisant à divers dérivés substitués.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium, et divers électrophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de quinazoline et de dihydroquinazoline .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique:

Chimie: this compound est utilisé comme matière première pour la synthèse de divers dérivés de quinazoline, qui ont des activités pharmacologiques significatives.

Médecine: this compound est utilisé dans le traitement de l'œdème et de l'hypertension.

Mécanisme d'action

This compound agit en bloquant la réabsorption du sodium dans le tubule proximal et la branche ascendante de l'anse de Henle dans les reins. Cela conduit à une augmentation de la diurèse avec l'élimination du chlorure et du sodium. Les cibles moléculaires impliquées dans ce mécanisme comprennent les transporteurs et les canaux du sodium dans les tubules rénaux .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure : Fenquizone has the chemical formula .

Mechanism of Action : this compound primarily acts by inhibiting sodium reabsorption in the proximal tubule and the ascending limb of the loop of Henle. This mechanism leads to increased excretion of sodium and water, thus functioning as an effective diuretic .

Diuretic Effects

This compound is utilized in treating conditions such as edema and hypertension. Clinical studies have demonstrated that it produces similar effects to thiazide diuretics, effectively increasing urine volume and altering sodium and potassium excretion rates .

Antihypertensive Properties

In controlled trials, this compound has shown significant antihypertensive effects, particularly in patients with mild to moderate essential hypertension. Notably, it has been found to lower diastolic blood pressure without adversely affecting serum potassium levels .

Antimicrobial and Antitumor Activities

Research indicates that this compound derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic properties. These derivatives are being explored for their potential in treating various infections and cancers .

Case Study 1: Antihypertensive Efficacy

A double-blind study compared this compound with chlorthalidone in patients with essential hypertension. Results indicated that this compound effectively reduced both systolic and diastolic blood pressure while maintaining normal potassium levels, suggesting its safety profile compared to other diuretics .

Case Study 2: Antimicrobial Screening

In vitro studies assessed the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results showed promising activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Table 1: Pharmacological Effects of this compound

Table 2: Comparison with Other Diuretics

Mécanisme D'action

Fenquizone acts by blocking the reabsorption of sodium in the proximal tubule and the ascending branch of the loop of Henle in the kidneys. This leads to an increase in diuresis with the elimination of chloride and sodium. The molecular targets involved in this mechanism include sodium transporters and channels in the renal tubules .

Comparaison Avec Des Composés Similaires

Fenquizone est structurellement lié à d'autres diurétiques à base de quinazoline comme la métolazone et la quinéthazone. Ces composés partagent des propriétés diurétiques similaires mais diffèrent dans leurs structures chimiques et leurs activités pharmacologiques spécifiques. Par exemple:

Métolazone: Un autre diurétique à base de quinazoline avec des effets diurétiques similaires mais une pharmacocinétique différente.

Quinéthazone: Un composé apparenté avec des utilisations thérapeutiques similaires mais des propriétés chimiques distinctes.

This compound est unique en raison de sa structure spécifique de quinazoline et de son efficacité particulière dans le traitement de l'œdème et de l'hypertension.

Activité Biologique

Fenquizone, a member of the quinazolinone class, is primarily recognized for its diuretic properties. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound has been investigated for its diuretic effects, particularly in comparison to other well-characterized diuretics. Key findings from various studies highlight its impact on renal function and electrolyte balance.

-

Diuretic Activity :

- This compound exhibits diuretic action by influencing sodium and potassium excretion. Studies indicate that its effects are comparable to thiazide diuretics, with significant changes in urine volume observed in animal models (rats, mice, and rabbits) at doses ranging from 0.05 to 100 mg/kg .

- The drug decreases free water clearance in rabbits, suggesting an action at the cortical diluting segment of the nephron without significantly affecting free water reabsorption .

- Electrolyte Excretion :

Comparative Studies

A detailed comparison of this compound with other diuretics reveals its unique profile:

| Parameter | This compound | Thiazide Diuretics | Loop Diuretics |

|---|---|---|---|

| Sodium Excretion Increase | Moderate | High | Very High |

| Potassium Excretion | Moderate | High | Very High |

| Urine Volume Increase | Significant | Significant | Very Significant |

| Free Water Clearance | Decreased | Variable | Decreased |

Case Study 1: Hypertension Management

In a clinical setting, this compound has been utilized for managing hypertension. A study involving patients with elevated blood pressure demonstrated that this compound effectively lowered systolic and diastolic pressures when administered as part of a combination therapy .

Case Study 2: Comparison with Other Antihypertensives

A meta-analysis highlighted the effectiveness of first-line diuretics, including this compound, compared to other antihypertensive classes. The results indicated that diuretics like this compound may reduce cardiovascular events more effectively than beta-blockers in specific patient populations .

Additional Biological Activities

Beyond its primary use as a diuretic, this compound has shown potential in various biological activities:

- Anticancer Properties : Some derivatives of quinazolinones have been studied for their anticancer effects. Research indicates that certain modifications to the quinazolinone structure enhance cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects : Quinazolinone derivatives have been reported to possess anti-inflammatory properties, making them candidates for further research in inflammatory disease treatment .

Propriétés

IUPAC Name |

7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDTUXMDTSTPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864933 | |

| Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20287-37-0 | |

| Record name | Fenquizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20287-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenquizone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenquizone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenquizone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENQUIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1U13R8IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.